molecular formula C11H13BrN2O3 B15056742 5-Bromo-2-methyl-6-morpholinonicotinic acid CAS No. 1443288-75-2

5-Bromo-2-methyl-6-morpholinonicotinic acid

Cat. No.: B15056742
CAS No.: 1443288-75-2
M. Wt: 301.14 g/mol
InChI Key: UVUJAVRCNMDJRB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-morpholinonicotinic acid is a chemical compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a morpholine ring at the 6th position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-morpholinonicotinic acid typically involves the bromination of 2-methyl-6-morpholinonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-morpholinonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

5-Bromo-2-methyl-6-morpholinonicotinic acid has several applications in scientific research:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and imidazoles, which are important in drug discovery and materials science.

    Medicinal Chemistry: Due to its structural similarity to nicotinic acid, it has been explored for its potential medicinal properties, such as enzyme inhibition.

    Materials Science: The compound’s unique combination of functional groups makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-morpholinonicotinic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby modulating the biochemical pathway involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxynicotinic acid: This compound has a methoxy group instead of a morpholine ring and is used in similar applications, such as organic synthesis and medicinal chemistry.

    2-Methyl-6-morpholinonicotinic acid: Lacks the bromine atom but shares the morpholine ring and methyl group, making it a useful intermediate in the synthesis of brominated derivatives.

Uniqueness

5-Bromo-2-methyl-6-morpholinonicotinic acid is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1443288-75-2

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H13BrN2O3/c1-7-8(11(15)16)6-9(12)10(13-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,15,16)

InChI Key

UVUJAVRCNMDJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)O)Br)N2CCOCC2

Origin of Product

United States

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